Hellebrigeninmonoacetat [German]
Description
Hellebrigeninmonoacetat (CAS: 100991-83-1), also referred to as hellebrigenin 3-acetate, is a cardenolide derivative derived from the parent compound hellebrigenin. Its molecular formula is C₂₆H₃₆O₇, featuring a single acetyl group at the 3-position of the steroidal backbone (Bufa-20,22-dienolide structure) . Historically, it has demonstrated a digitalis-like effect in cats, influencing cardiac activity through sodium-potassium ATPase (Na⁺/K⁺-ATPase) inhibition, akin to other cardiac glycosides . Recent studies highlight its role as a potent inhibitor of transport ATPases, with modifications at the 3-position significantly altering enzymatic binding and pharmacological activity .
Properties
CAS No. |
100991-83-1 |
|---|---|
Molecular Formula |
C26H36O7 |
Molecular Weight |
460.563 |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Compound: Hellebrigenin
- Structure: Unmodified cardenolide core (C₂₄H₃₄O₆).
- Activity: Exhibits anticancer properties via apoptosis induction in oral squamous cell carcinoma (OSCC) by modulating MAPK signaling and downregulating XIAP (X-linked inhibitor of apoptosis protein) .
Hellebrigeninmonoacetat (3-Acetate)
Hellebrigenin 3,5-Diacetate
Hellebrigenin 3-Haloacetates (Iodo/Bromo)
- Structure : 3-position iodoacetate (C₂₆H₃₅IO₇) or bromoacetate (C₂₆H₃₅BrO₇).
- Activity: Irreversible Inhibition: Act as alkylating agents, covalently binding to ATPases. The 3-iodoacetate derivative is 20x more potent than the bromoacetate due to iodine’s superior leaving-group ability . Therapeutic Potential: High specificity for enzyme active sites, making them candidates for targeted drug design.
Comparative Data Table
Mechanistic and Pharmacological Insights
- Substituent Impact : Acetylation at the 3-position enhances ATPase binding affinity, while halogenation (e.g., iodo/bromo) introduces irreversible alkylation, drastically increasing potency .
- Therapeutic Divergence : While hellebrigenin targets cancer pathways, its derivatives prioritize enzyme inhibition, illustrating how structural modifications redirect biological activity .
- Safety Considerations : Haloacetates, though potent, may pose higher toxicity risks due to irreversible binding, necessitating careful therapeutic index evaluation.
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